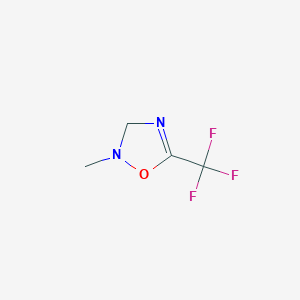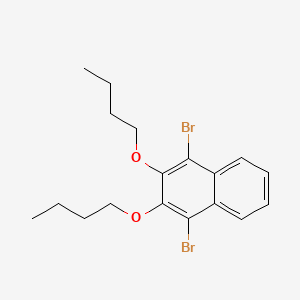
1,4-Dibromo-2,3-dibutoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-dibutoxynaphthalene is an organic compound with the molecular formula C16H20Br2O2 It is a derivative of naphthalene, where two bromine atoms and two butoxy groups are substituted at the 1,4 and 2,3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dibutoxynaphthalene can be synthesized through a multi-step process involving the bromination and butoxylation of naphthalene derivatives. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to a nucleophilic substitution reaction with butanol in the presence of a base like potassium carbonate to introduce the butoxy groups .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,3-dibutoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-naphthalene derivatives, while oxidation can produce naphthoquinones .
Scientific Research Applications
1,4-Dibromo-2,3-dibutoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Research into potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,3-dibutoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,3-dimethoxynaphthalene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibromo-2,3-dihydroxynaphthalene: Contains hydroxyl groups, making it more hydrophilic.
1,4-Dibromo-2,3-difluoronaphthalene: Fluorine atoms replace the butoxy groups, altering its reactivity and applications.
Uniqueness
1,4-Dibromo-2,3-dibutoxynaphthalene is unique due to its specific combination of bromine and butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .
Properties
CAS No. |
918332-78-2 |
|---|---|
Molecular Formula |
C18H22Br2O2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dibutoxynaphthalene |
InChI |
InChI=1S/C18H22Br2O2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
WNDFIABXRGVGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C(=C1OCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
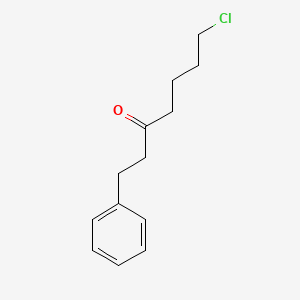
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
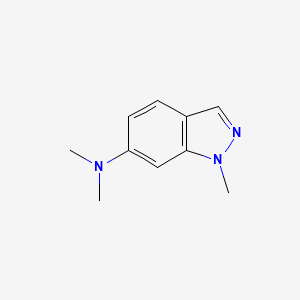
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
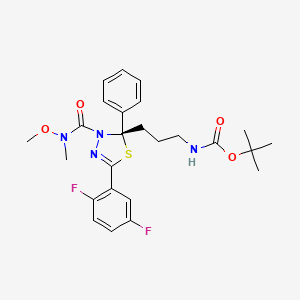
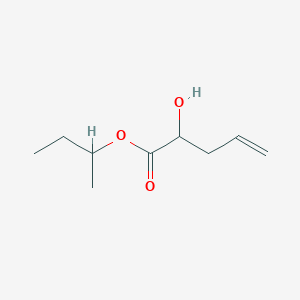
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
